- Inorganic/organic composite ion gel membrane with high mechanical strength and high CO2 separation performanceJournal of Membrane Science, 2017, 544, 252-260,
Cas no 98837-98-0 (N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide)

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide 化学的及び物理的性質
名前と識別子
-
- Tf2N(-)
- AKOS024269086
- Bis(perfluoromethylsulfonyl)imide anion
- bis[(trifluoromethyl)sulfonyl]azanide
- Q4918589
- trifluoromethane-sulfonimide
- trifluorometanesulfonimide
- E79268
- 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonimidate
- bis(trifluoromethanesulfonyl)amide
- 98837-98-0
- bistriflylimide anion
- DTXSID70872377
- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
- CHEBI:61320
- NS00114974
- bistriflimide
-
- インチ: InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h(H,9,10,11)/p-1
- InChIKey: AHXNYDBSLAVPLY-UHFFFAOYSA-M
- ほほえんだ: C(F)(F)(F)S(=NS(=O)(=O)C(F)(F)F)(=O)[O-]
計算された属性
- せいみつぶんしりょう: 279.91729380g/mol
- どういたいしつりょう: 279.91729380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01ENNW-5g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99% | 5g |
$103.00 | 2025-02-10 | |
A2B Chem LLC | AX62368-25g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99%;RG | 25g |
$373.00 | 2024-07-18 | |
A2B Chem LLC | AX62368-5g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99%;RG | 5g |
$129.00 | 2024-07-18 | |
A2B Chem LLC | AX62368-1g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99%;RG | 1g |
$42.00 | 2024-07-18 | |
1PlusChem | 1P01ENFK-25g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99%;RG | 25g |
$331.00 | 2024-04-19 | |
1PlusChem | 1P01ENFK-1g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99%;RG | 1g |
$47.00 | 2024-04-19 | |
1PlusChem | 1P01ENFK-5g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99%;RG | 5g |
$122.00 | 2024-04-19 | |
Aaron | AR01ENNW-1g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99% | 1g |
$28.00 | 2024-07-18 | |
Aaron | AR01ENNW-25g |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide |
98837-98-0 | 99% | 25g |
$314.00 | 2025-02-10 |
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide 合成方法
ごうせいかいろ 1
1.2 Solvents: Water ; 3 h, rt
ごうせいかいろ 2
- Measurement and study of density, surface tension, and viscosity of quaternary ammonium-based ionic liquids ([N222(n)]Tf2N)Journal of Chemical Thermodynamics, 2013, 65, 42-52,
ごうせいかいろ 3
- Phosphonium-based ionic liquids and their uses as coupling reaction solvents for preparation of biaryl compounds, Japan, , ,
ごうせいかいろ 4
1.2 Solvents: Ethanol ; 17 h, rt
- Design of phosphonium ionic liquids for lipase-catalyzed transesterificationJournal of Molecular Catalysis B: Enzymatic, 2008, 51(3-4), 81-85,
ごうせいかいろ 5
- Design of ionic liquids as a medium for the Grignard reactionTetrahedron Letters, 2007, 48(44), 7774-7777,
ごうせいかいろ 6
- Glycol-functionalized ionic liquids for high-temperature enzymatic ring-opening polymerizationRSC Advances, 2018, 8(63), 36025-36033,
ごうせいかいろ 7
- Iron-catalyzed quick homocoupling reaction of aryl or alkynyl Grignard reagents using a phosphonium ionic liquid solvent systemHeteroatom Chemistry, 2011, 22(3-4), 397-404,
ごうせいかいろ 8
1.2 17 h, rt
- Ionic conductors containing onium cations and polar substances, and electrochemical cells and fuel cells using them, Japan, , ,
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Raw materials
- 1-Bromo-2-methoxyethane
- Tributyl Phosphine
- 1-Pentanaminium, N,N,N-triethyl-, bromide
- Phosphonium, tributyl(2-methoxyethyl)-, bromide (1:1)
- 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Lithium bis(trifluoromethanesulphonyl)imide
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide Preparation Products
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide 関連文献
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Jeroen Sniekers,Neil R. Brooks,Stijn Schaltin,Luc Van Meervelt,Jan Fransaer,Koen Binnemans Dalton Trans. 2014 43 1589
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Karin S. Schaffarczyk McHale,Michaela J. Wong,Alicia K. Evans,Alyssa Gilbert,Ronald S. Haines,Jason B. Harper Org. Biomol. Chem. 2019 17 9243
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Rafael M. Rios-Vera,Juliette Sirieix-Plénet,Laurent Gaillon,Cécile Rizzi,Mario ávila-Rodríguez,Gerard Cote,Alexandre Chagnes RSC Adv. 2015 5 78268
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Jae-Hong Kim,Hyun-Sik Woo,So-Jeong Jin,Je Seung Lee,Wonkeun Kim,Kyounghan Ryu,Dong-Won Kim RSC Adv. 2015 5 80014
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John D. Holbrey,W. Matthew Reichert,Robin D. Rogers Dalton Trans. 2004 2267
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Hayato Ogawa,Makoto Yamashita Dalton Trans. 2013 42 625
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Antony J. Ward,Anthony F. Masters,Thomas Maschmeyer RSC Adv. 2014 4 23327
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Borong Wu,Qi Liu,Daobin Mu,Hongliang Xu,Lei Wang,Lili Shi,Liang Gai,Feng Wu RSC Adv. 2016 6 51738
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Heng Zhang,Lixin Qiao,Hannes Kühnle,Egbert Figgemeier,Michel Armand,Gebrekidan Gebresilassie Eshetu Energy Environ. Sci. 2023 16 11
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F. Pena-Pereira,?. Marcinkowski,A. Kloskowski,J. Namie?nik Analyst 2015 140 7417
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imideに関する追加情報
Introduction to N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (CAS No. 98837-98-0)
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide, identified by its CAS number 98837-98-0, is a specialized chemical compound that has garnered significant attention in the field of advanced materials and pharmaceutical research. This compound, featuring a unique piperidinium core and bis(trifluoroMethylsulfonyl)imide (TFMSI) anions, exhibits remarkable properties that make it valuable for various applications, particularly in the development of high-performance electrolytes for energy storage systems and as a key intermediate in medicinal chemistry.
The molecular structure of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide consists of a piperidinium cation derived from the combination of propyl and methyl groups, which contribute to its structural stability and solubility characteristics. The presence of bis(trifluoroMethylsulfonyl)imide anions imparts exceptional thermal stability and ion conductivity, making this compound an ideal candidate for use in solid-state electrolytes. These electrolytes are crucial for enhancing the performance of lithium-ion batteries, supercapacitors, and other energy storage devices.
In recent years, there has been a surge in research focused on developing next-generation electrolyte materials to address the growing demand for higher energy density and longer cycle life in rechargeable batteries. N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has emerged as a promising candidate due to its ability to form stable ionic liquids with high electrochemical window and low viscosity. These properties are essential for ensuring efficient charge transport and minimizing internal resistance in battery systems.
One of the most compelling aspects of this compound is its application in the field of pharmaceuticals. The piperidinium moiety is a common structural feature found in many bioactive molecules, making it a valuable scaffold for drug discovery. Researchers have leveraged the versatility of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide to synthesize novel compounds with potential therapeutic applications. For instance, studies have demonstrated its role as an intermediate in the development of kinase inhibitors and other small-molecule drugs that target specific biological pathways.
The bis(trifluoroMethylsulfonyl)imide anion is particularly noteworthy for its ability to enhance the metabolic stability of drug candidates. This property is critical for improving the bioavailability and efficacy of pharmaceutical agents. By incorporating this anion into drug molecules, chemists can design compounds that resist degradation by metabolic enzymes, thereby extending their half-life and therapeutic window.
Recent advancements in computational chemistry have further highlighted the potential of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide as a versatile building block. Molecular modeling studies have revealed that this compound can form stable complexes with various organic and inorganic species, opening up new possibilities for its use in catalysis and material science. These insights have spurred interest in exploring its applications as a ligand in transition metal catalysis and as a component in advanced polymer materials.
The environmental impact of using N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has also been a focus of research. Unlike traditional ionic liquids that may contain toxic or hazardous components, this compound has shown promise as an environmentally benign alternative. Its high thermal stability and low volatility make it suitable for use in applications where environmental safety is a priority. Additionally, efforts are underway to develop sustainable synthesis routes for producing this compound, further reducing its ecological footprint.
In conclusion, N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (CAS No. 98837-98-0) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an excellent candidate for high-performance electrolytes, while its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing technological innovations and improving quality of life.
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